molecular formula C13H11ClN2O2 B2603178 1-(4-chlorophenyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 898429-17-9

1-(4-chlorophenyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2603178
CAS No.: 898429-17-9
M. Wt: 262.69
InChI Key: DFBNHAFWCKKSEH-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a chemical compound that belongs to the class of tetrahydropyrazine derivatives This compound is characterized by the presence of a chlorophenyl group and a prop-2-en-1-yl group attached to a tetrahydropyrazine-2,3-dione core

Scientific Research Applications

1-(4-chlorophenyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(4-Chlorophenyl)-4-prop-2-enylpyrazine-2,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase . These interactions are crucial as they help in mitigating oxidative stress within cells. Additionally, the compound has been noted to influence the activity of acetylcholinesterase, an enzyme critical for neurotransmission .

Cellular Effects

The effects of 1-(4-Chlorophenyl)-4-prop-2-enylpyrazine-2,3-dione on cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound has been found to reduce reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage . Furthermore, it influences gene expression related to antioxidant defenses, enhancing the cell’s ability to cope with oxidative stress .

Molecular Mechanism

At the molecular level, 1-(4-Chlorophenyl)-4-prop-2-enylpyrazine-2,3-dione exerts its effects through several mechanisms. It binds to specific enzymes, inhibiting or activating them as needed. For instance, its interaction with glutathione peroxidase and catalase enhances their activity, leading to a reduction in ROS levels . Additionally, the compound has been shown to modulate gene expression by interacting with transcription factors involved in oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-Chlorophenyl)-4-prop-2-enylpyrazine-2,3-dione have been observed to change over time. The compound is relatively stable, but its degradation products can also influence cellular functions. Long-term studies have shown that continuous exposure to the compound can lead to sustained activation of antioxidant pathways, providing prolonged protection against oxidative stress . The stability and degradation rate of the compound can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 1-(4-Chlorophenyl)-4-prop-2-enylpyrazine-2,3-dione vary with different dosages in animal models. At lower doses, the compound has been found to enhance antioxidant defenses without causing significant adverse effects . At higher doses, it can lead to toxicity, manifesting as oxidative damage and impaired cellular functions . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

1-(4-Chlorophenyl)-4-prop-2-enylpyrazine-2,3-dione is involved in several metabolic pathways. It interacts with enzymes such as glutathione peroxidase and catalase, which are crucial for maintaining redox balance within cells . The compound’s influence on these enzymes can lead to changes in metabolic flux and metabolite levels, enhancing the cell’s ability to manage oxidative stress .

Transport and Distribution

The transport and distribution of 1-(4-Chlorophenyl)-4-prop-2-enylpyrazine-2,3-dione within cells and tissues are facilitated by specific transporters and binding proteins. These interactions help in the compound’s localization and accumulation in target tissues, ensuring its effective action . The compound’s distribution is also influenced by its physicochemical properties, which determine its ability to cross cellular membranes .

Subcellular Localization

1-(4-Chlorophenyl)-4-prop-2-enylpyrazine-2,3-dione is localized in specific subcellular compartments, where it exerts its activity. It has been found to accumulate in the cytoplasm and mitochondria, where it interacts with enzymes involved in oxidative stress responses . The compound’s localization is directed by targeting signals and post-translational modifications, ensuring its presence in the appropriate cellular compartments for optimal function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves the following steps:

    Formation of the Tetrahydropyrazine Core: The tetrahydropyrazine core can be synthesized through the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added through an alkylation reaction using an appropriate alkylating agent, such as allyl bromide, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the chlorine atom.

Comparison with Similar Compounds

1-(4-chlorophenyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-4-methyl-1,2,3,4-tetrahydropyrazine-2,3-dione: Similar structure but with a methyl group instead of a prop-2-en-1-yl group.

    1-(4-chlorophenyl)-4-ethyl-1,2,3,4-tetrahydropyrazine-2,3-dione: Similar structure but with an ethyl group instead of a prop-2-en-1-yl group.

The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-prop-2-enylpyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-2-7-15-8-9-16(13(18)12(15)17)11-5-3-10(14)4-6-11/h2-6,8-9H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBNHAFWCKKSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CN(C(=O)C1=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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